![molecular formula C22H15ClN2O2S B2526750 4-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 314076-36-3](/img/structure/B2526750.png)
4-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is a derivative of thiazole, which is a five-membered heterocyclic compound containing both nitrogen and sulfur atoms. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, antidiabetic, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of thiazole derivatives typically involves the reaction of benzoyl chloride with hydrazine to produce substituted benzohydrazides, followed by the synthesis of N-(4-chloro benzylidene) aryl hydrazide. The antimicrobial activity of these compounds has been evaluated against various gram-positive and gram-negative bacterial species, as well as antifungal species. It has been observed that the presence of electron-donating groups on the phenyl ring enhances the antimicrobial activity of these derivatives .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be characterized using techniques such as X-ray single crystal diffraction, IR-NMR spectroscopy, and quantum chemical computational methods. For instance, a related compound, N'-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide, was characterized and its molecular geometry was optimized using density functional theory (DFT). The study of conformational flexibility and the calculation of various molecular properties such as vibrational frequencies and molecular electrostatic potential (MEP) distribution are also part of the molecular structure analysis .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, which are essential for their biological applications. For example, the synthesis of 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide involves a dehydrosulfurization reaction of the starting hydrazinecarbothioamide. The reactivity of such compounds allows for further functionalization and the creation of novel derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents can significantly alter these properties, which in turn affects their biological activity and potential applications. For instance, the reactivity of the cyanomethylene functionality in 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide was exploited to construct new heterocycles with insecticidal activity .
Wissenschaftliche Forschungsanwendungen
Occurrence and Behavior in Aquatic Environments
Research on parabens, which are esters of para-hydroxybenzoic acid and share some structural similarity to the compound , focuses on their occurrence, fate, and behavior in aquatic environments. Despite treatments that eliminate them relatively well from wastewater, parabens are always present at low concentration levels in effluents of wastewater treatment plants. Their ubiquity in surface water and sediments is due to the consumption of paraben-based products and continuous introduction into the environment. Chlorinated parabens, which may have increased stability and persistence, have been detected in wastewater, swimming pools, and rivers, suggesting a potential area of research for related compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
DNA Minor Groove Binder and Analogues
The synthetic dye Hoechst 33258 and its analogues, known for binding strongly to the minor groove of double-stranded B-DNA, highlight the significance of structural design in developing molecules for specific biological interactions. This research avenue suggests that detailed structural analysis and synthesis of molecules similar to “4-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide” could lead to novel applications in biotechnology and pharmacology (Issar & Kakkar, 2013).
Antimicrobial and Toxicity Studies
The environmental occurrence and toxicity of triclosan, a synthetic antibacterial agent, have been extensively studied. Triclosan’s persistence and potential transformation into more toxic and persistent compounds, such as chlorinated phenols and biphenyl ethers, upon environmental exposure, offer a cautionary tale for the development and environmental management of new chemical entities. Such studies underscore the importance of assessing environmental impact and toxicity in the research and application of synthetic compounds (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Synthetic and Structural Properties
Research on the synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones highlights the ongoing interest in the development of new compounds with potential biological activities. This area of research is relevant for understanding how the structural features of compounds, such as “this compound,” can be optimized for specific applications, including medicinal chemistry (Issac & Tierney, 1996).
Eigenschaften
IUPAC Name |
4-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O2S/c23-17-10-6-16(7-11-17)21(26)25-22-24-20(14-28-22)15-8-12-19(13-9-15)27-18-4-2-1-3-5-18/h1-14H,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMRASKZGRGOEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

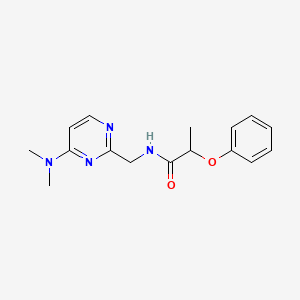
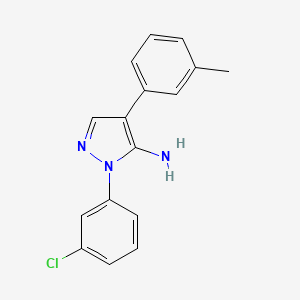
![ethyl 4-[5-[(Z)-2-cyano-3-oxo-3-piperidin-1-ylprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2526669.png)
![8-[(4-ethylpiperazin-1-yl)methyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2526676.png)
![2-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2526678.png)
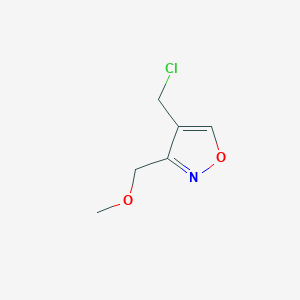
![N-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2526680.png)
![2-((6-amino-4-oxo-1-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2526681.png)
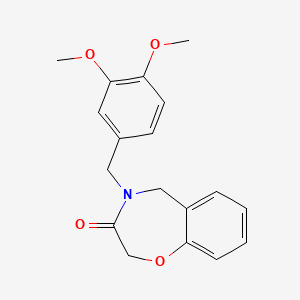
![methyl 3-{2-[2-(cyclohexylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2526684.png)
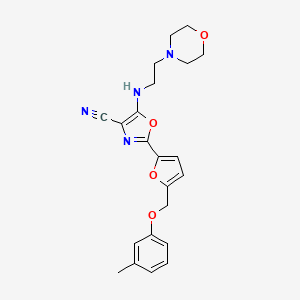
![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2526687.png)
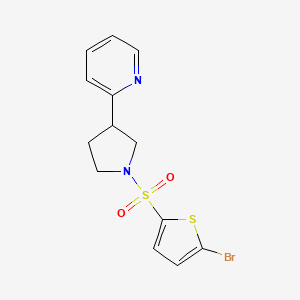
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2526689.png)